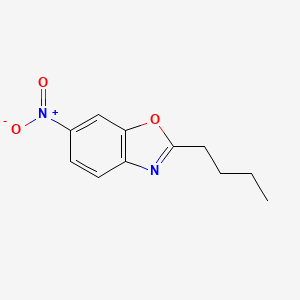

2-Butyl-6-nitro-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVHKNJYRVOCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311150 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-96-9 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundational Importance of Benzoxazole Scaffolds

The benzoxazole (B165842) scaffold, a bicyclic system comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a "privileged" structure in the realm of organic and medicinal chemistry. researchgate.netrsc.orgnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds. jocpr.com The planar geometry and aromatic nature of the benzoxazole core provide a rigid framework that can be readily functionalized at various positions, allowing for the systematic modulation of its physicochemical and biological properties. rsc.orgnih.gov

The versatility of the benzoxazole ring system has made it a cornerstone in the development of new synthetic methodologies and a key building block in the creation of complex molecular architectures. researchgate.netnih.govtandfonline.com Its derivatives have been explored for a wide range of applications, underscoring the fundamental importance of this heterocyclic motif in driving innovation across various sectors of the chemical sciences. nbinno.com

An Overview of Nitro Substituted Benzoxazoles

The introduction of a nitro group (NO₂) onto the benzoxazole (B165842) scaffold gives rise to nitro-substituted benzoxazoles, a class of compounds with distinct electronic characteristics. The nitro group is a potent electron-withdrawing group, which significantly influences the electron density distribution within the benzoxazole ring system. lew.ro This electronic perturbation can enhance the reactivity of the molecule in certain chemical transformations and can also be a key determinant of its optical and electronic properties. lew.ro

Research into nitro-substituted benzoxazoles has been driven by their potential utility in materials science and as intermediates in organic synthesis. nbinno.com The presence of the nitro group can facilitate nucleophilic aromatic substitution reactions, providing a handle for further molecular elaboration. lew.ro Moreover, the charge-transfer characteristics imparted by the nitro substituent make these compounds interesting candidates for investigation in the field of organic electronics and dyes.

The Rationale for Investigating 2 Butyl 6 Nitro 1,3 Benzoxazole

Historical Perspectives on Benzoxazole Synthesis

The benzoxazole ring system is a prominent scaffold in medicinal and materials chemistry. chemicalbook.com Over the last century, numerous synthetic methods have been developed for its construction, with many relying on the versatile chemistry of ortho-aminophenols. chemicalbook.comrsc.org

The most traditional and widely employed method for synthesizing the benzoxazole core is the condensation reaction between a 2-aminophenol and a carbonyl-containing compound, followed by cyclodehydration. rsc.orgnih.gov This approach is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring.

These reactions are typically promoted by acid catalysts, which facilitate both the initial imine (or Schiff base) formation and the subsequent intramolecular cyclization and dehydration steps. chemicalbook.comorganic-chemistry.org A variety of catalysts and reaction conditions have been explored to improve yields and expand the substrate scope, including the use of mineral acids, Lewis acids like samarium triflate, and dehydrating agents such as polyphosphoric acid (PPA). chemicalbook.comorganic-chemistry.orgnih.gov More contemporary methods focus on greener and more efficient protocols, employing metal catalysts, ionic liquids, or microwave irradiation to drive the reaction. rsc.orgorganic-chemistry.orgnih.gov

Another significant historical approach involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.orgresearcher.life This method provides a complementary route to benzoxazoles and is particularly useful for substrates that may be sensitive to the conditions of direct condensation. organic-chemistry.org

The foundational building block for most benzoxazole syntheses is a 2-aminophenol derivative. rsc.orgnih.gov The choice of the second reactant dictates the substituent at the C-2 position. A wide array of precursors can be condensed with 2-aminophenols to form the benzoxazole ring. chemicalbook.com

Table 1: Common Precursors for Benzoxazole Synthesis via Condensation

| Precursor Type | Resulting C-2 Substituent | Reference |

| Carboxylic Acids | Alkyl or Aryl | chemicalbook.comnih.govnih.gov |

| Aldehydes | Alkyl or Aryl | chemicalbook.comrsc.orgorganic-chemistry.org |

| Acyl Chlorides | Alkyl or Aryl | chemicalbook.comnih.gov |

| Orthoesters | Alkoxy or Aryl | rsc.orgorganic-chemistry.org |

| Nitriles | Alkyl or Aryl | chemicalbook.comnih.gov |

| β-Diketones | Substituted Alkyl | chemicalbook.comorganic-chemistry.org |

The versatility of these building blocks allows for the synthesis of a vast library of 2-substituted benzoxazoles. nih.gov

Targeted Synthesis of 2-Substituted Benzoxazoles

To synthesize the target molecule, specific strategies are required to introduce the butyl group at the 2-position of the benzoxazole ring.

The most direct strategy for introducing the 2-butyl group is through the condensation of an appropriate 2-aminophenol with a five-carbon precursor. Based on the classical methods described above, suitable precursors would include:

Valeraldehyde (Pentanal)

Pentanoic Acid

Pentanoyl Chloride

The reaction of 2-aminophenol (or a nitro-substituted variant) with one of these reagents, typically under acidic or dehydrating conditions, would lead to the formation of the 2-butylbenzoxazole ring system. chemicalbook.comrsc.org An alternative, though less common, approach could involve the direct C-H functionalization of a pre-formed benzoxazole ring, but this is generally more challenging for introducing simple alkyl groups compared to the cyclization of functionalized precursors. organic-chemistry.orgnih.gov

The mechanism for the formation of a 2-alkylbenzoxazole from a 2-aminophenol and a carboxylic acid or aldehyde is a well-established cascade process.

Mechanism with an Aldehyde (e.g., Valeraldehyde):

Imine Formation: The amino group of the 2-aminophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate. nih.gov

Intramolecular Cyclization: The hydroxyl group of the aminophenol then attacks the imine carbon in an intramolecular fashion, leading to a cyclized dihydrobenzoxazole (benzoxazoline) intermediate. nih.govresearchgate.net

Aromatization: This intermediate is then oxidized to the final aromatic benzoxazole. This oxidation can occur via air oxidation or be promoted by the reaction conditions. nih.gov

Mechanism with a Carboxylic Acid (e.g., Pentanoic Acid):

Amide Formation: The initial step is the formation of an amide bond between the 2-aminophenol and the carboxylic acid, often requiring high temperatures or a dehydrating agent like PPA, to form an N-(2-hydroxyphenyl)pentanamide intermediate.

Cyclodehydration: Under acidic conditions, the phenolic oxygen attacks the amide carbonyl carbon, followed by the elimination of a water molecule to form the benzoxazole ring.

Strategies for Introducing/Modifying the 6-Nitro Group

There are two primary synthetic routes to incorporate the nitro group at the 6-position of the benzoxazole ring.

Strategy 1: Nitration of a Pre-formed Benzoxazole Ring

This approach involves the synthesis of 2-butylbenzoxazole first, followed by an electrophilic aromatic substitution reaction to introduce the nitro group.

Reaction: The nitration of the benzoxazole ring is typically achieved using a mixture of nitric acid and sulfuric acid ("mixed acid"). researchgate.netrushim.ru

Regioselectivity: The benzoxazole ring system directs electrophilic substitution to the benzene portion of the molecule. Nitration generally occurs preferentially at the 6-position, and to a lesser extent, the 5-position. researchgate.net This is because the fused oxazole (B20620) ring deactivates the 4- and 7-positions, making the 6-position the most favorable site for electrophilic attack.

Strategy 2: Synthesis from a Nitrated Precursor

A more regioselective and often preferred method is to begin with a precursor that already contains the nitro group in the desired position.

Starting Material: The key precursor for this route is 2-amino-5-nitrophenol .

Reaction: This nitrated aminophenol can then be condensed with a suitable C5-precursor, such as valeraldehyde or pentanoic acid, using the methods described in section 2.2.1. researchgate.netchemicalbook.com This directly yields this compound without the need for a separate nitration step and avoids the potential formation of other nitro-isomers.

This latter approach offers greater control over the final product's structure. For instance, the synthesis of 6-nitro-benzoxazole-2-thiol has been reported starting from 2-amino-5-nitrophenol, demonstrating the viability of using pre-nitrated starting materials. chemicalbook.com

Direct Nitration of Benzoxazole Derivatives

The introduction of a nitro group onto a pre-existing benzoxazole skeleton is a primary method for the synthesis of nitrobenzoxazole derivatives. The direct nitration of 2-butyl-1,3-benzoxazole would involve an electrophilic aromatic substitution reaction. Typically, this is achieved using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure the selective formation of the desired 6-nitro isomer and to minimize the formation of byproducts. The electron-donating nature of the oxygen atom and the aromaticity of the benzene ring influence the position of nitration.

Synthesis from Nitro-Substituted Phenol Precursors

An alternative and widely used route to this compound is the cyclization of a nitro-substituted o-aminophenol with a suitable carboxylic acid or its derivative. In this case, the key starting material is 2-amino-4-nitrophenol. acs.org This precursor already contains the nitro group in the desired position.

The synthesis proceeds by the condensation of 2-amino-4-nitrophenol with valeric acid or one of its activated forms, such as an acyl chloride or ester. The reaction typically requires a catalyst and heat to facilitate the dehydration and subsequent ring closure to form the benzoxazole ring. Various catalysts, including Brønsted or Lewis acids, can be employed to promote this transformation. acs.org For instance, a study reported the synthesis of various 2-substituted benzoxazoles from 2-aminophenols and aldehydes using a Brønsted acidic ionic liquid gel as a recyclable catalyst under solvent-free conditions. acs.org Although this study used aldehydes, the principle of cyclization is similar. Another approach involves the use of propylphosphonic anhydride (T3P) to facilitate the reaction between a nitrophenol and a carboxylic acid in a one-pot synthesis. researchgate.net

Regioselectivity of Nitro Group Introduction at C-6

The position of the nitro group at the C-6 position of the benzoxazole ring is a critical aspect of the synthesis. When starting with 2-butyl-1,3-benzoxazole, the regioselectivity of the nitration is governed by the directing effects of the fused heterocyclic system. The benzoxazole ring system as a whole influences the electron density of the benzene ring.

In electrophilic aromatic substitution reactions on benzofuran, a related oxygen-containing heterocyclic compound, substitution at the 2- and 3-positions of the furan ring is generally favored. stackexchange.com However, when considering the benzene portion of the benzoxazole ring, the directing effects of the fused oxazole ring must be taken into account. The oxygen atom of the oxazole ring can donate electron density to the benzene ring through resonance, activating it towards electrophilic attack. This activation is generally directed to the ortho and para positions relative to the oxygen atom. In the case of the benzoxazole ring, this corresponds to the C-4 and C-6 positions. Due to steric hindrance from the fused oxazole ring, the C-6 position is often favored for substitution. libretexts.orgyoutube.com Therefore, the direct nitration of 2-butyl-1,3-benzoxazole is expected to yield the 6-nitro isomer as a major product.

When the synthesis starts from a pre-nitrated precursor like 2-amino-4-nitrophenol, the regioselectivity is predetermined by the structure of the starting material. acs.org

Advanced Synthetic Protocols Applicable to this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Approaches

Several green chemistry techniques have been successfully applied to the synthesis of benzoxazole derivatives and are applicable to the synthesis of this compound. frontiersin.org These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and purer products. mdpi.com

In the context of benzoxazole synthesis, microwave heating has been employed for the condensation of o-aminophenols with carboxylic acids or aldehydes. researchgate.netresearchgate.net For the synthesis of this compound, a mixture of 2-amino-4-nitrophenol and valeric acid could be subjected to microwave irradiation in the presence of a suitable catalyst. One study detailed a microwave-assisted, one-pot synthesis of 2-substituted benzoxazoles from nitrophenol and carboxylic acids, which involved an initial reduction of the nitro group followed by cyclization. researchgate.net Another report describes the rapid and safe reduction of nitro groups using microwave heating. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to good | Often higher |

| Byproducts | Can be significant | Often reduced |

This table provides a general comparison based on literature for benzoxazole synthesis and is not specific to this compound.

Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach reduces the use of often volatile and toxic organic solvents, which simplifies the purification process and reduces environmental impact.

The synthesis of benzoxazoles under solvent-free conditions has been successfully demonstrated. acs.org For example, the reaction of 2-aminophenol with aldehydes can be carried out by simply heating the neat reactants, sometimes in the presence of a solid-supported catalyst or an ionic liquid. acs.orgnih.gov A study by Seijas et al. reported the use of Lawesson's reagent as an efficient promoter in the solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

Table 2: Examples of Catalysts Used in Solvent-Free Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Reference |

|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | 130 °C | acs.org |

This table is illustrative of general methodologies and not specific to the synthesis of this compound.

Aqueous Media Reactions

The synthesis of benzoxazoles in water often relies on the use of water-tolerant catalysts. One such approach involves the condensation of 2-aminophenols with aldehydes using samarium triflate as a reusable acid catalyst under mild conditions in an aqueous medium organic-chemistry.org. For the synthesis of this compound, this would involve the reaction of 2-amino-5-nitrophenol with pentanal.

Another green method employs a magnetic solid acid nanocatalyst, [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], for the reaction of 2-aminophenol with aldehydes in water under reflux conditions, achieving high yields in short reaction times rsc.org. This methodology is highly adaptable for the synthesis of this compound. The catalyst's magnetic nature allows for easy separation and recycling, adding to the sustainability of the process.

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Sm(OTf)3 | 2-aminophenol, Aldehyde | Water | Mild | Good | organic-chemistry.org |

| [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | 2-aminophenol, Aldehyde | Water | Reflux, 45 min | 79-89% | rsc.org |

Catalytic Approaches

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound can be achieved through various catalytic strategies, including transition metal catalysis, nanocatalysis, ionic liquid catalysis, and organocatalysis.

Transition Metal Catalysis (e.g., Iron, Copper, Palladium, Ruthenium, Nickel)

Transition metals are powerful catalysts for the formation of C-N and C-O bonds inherent in the benzoxazole ring system.

Iron: Iron-catalyzed reactions are advantageous due to the low cost and low toxicity of iron. A notable method is the iron-catalyzed formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols via a hydrogen transfer mechanism nih.govacs.org. This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for an external reducing agent or oxidant nih.govacs.org. While this method is described for 2-aryl derivatives, a similar strategy could potentially be adapted for 2-alkyl derivatives.

Copper: Copper catalysts are widely used for benzoxazole synthesis. Copper(II) triflate has been shown to catalyze the synthesis of benzoxazole derivatives from 2-aminophenol and alkynones nih.gov. Another approach uses a combination of a Brønsted acid and CuI to catalyze the cyclization of 2-aminophenols with β-diketones organic-chemistry.org.

Palladium: Palladium catalysts are well-known for their role in cross-coupling and reduction reactions. A one-pot synthesis of 2-substituted benzoxazoles can be achieved via a microwave-assisted reductive transfer hydrogenation of a nitrophenol using 1,4-cyclohexadiene and Pd/C, followed by cyclization with a carboxylic acid researchgate.net. This method is directly applicable to the synthesis of this compound from 2-nitrophenol and pentanoic acid.

Ruthenium: Ruthenium catalysts are known for their versatility in various organic transformations. While direct application to this compound synthesis is not extensively documented, ruthenium-catalyzed reactions such as C-H activation and metathesis are powerful tools for constructing complex heterocyclic systems semanticscholar.orgrsc.org.

Nickel: Nickel catalysts offer a cost-effective alternative to palladium. Nickel(II) complexes of benzoyl hydrazones have been used for the intramolecular cyclization of 2-aminophenol and aromatic aldehydes to yield 2-aryl benzoxazoles nih.gov. This method could be adapted using pentanal for the synthesis of the target molecule.

| Metal Catalyst | Reactant 1 | Reactant 2 | Key Features | Yield | Reference |

| Iron (FeCl2) | o-Nitrophenol | Benzyl alcohol | Hydrogen transfer, cascade reaction | 81% (for 2-phenyl) | acs.org |

| Copper (Cu(II) triflate) | 2-Aminophenol | Alkynone | Hydroamination | Moderate to high | nih.gov |

| Palladium (Pd/C) | Nitrophenol | Carboxylic acid | One-pot, microwave-assisted | 56-83% | researchgate.net |

| Nickel (Ni(II) complex) | 2-Aminophenol | Aromatic aldehyde | Low catalyst loading | 87-94% | nih.gov |

Nanocatalysis

Nanocatalysts provide high surface area and enhanced reactivity, often leading to improved reaction efficiency. Several nanocatalysts have been developed for benzoxazole synthesis. For instance, TiO2-ZrO2 composite nanoparticles have been used for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes under mild conditions rsc.org. Another green approach utilizes strontium carbonate (SrCO3) nanoparticles in a solvent-free grindstone method, offering high yields in a short reaction time nih.gov. These methods are promising for the sustainable synthesis of this compound.

| Nanocatalyst | Reactants | Conditions | Yield | Key Advantages | Reference |

| TiO2-ZrO2 | 2-Aminophenol, Aromatic aldehyde | Acetonitrile, 60°C, 15-25 min | 83-93% | Green catalyst, short reaction time | rsc.org |

| SrCO3 | 2-Aminophenol, Substituted benzaldehyde | Solvent-free, RT, 20 min | High | Eco-friendly, short reaction time | nih.gov |

Ionic Liquid Catalysis

Ionic liquids (ILs) are considered green solvents and can also act as catalysts. A reusable Brønsted acidic ionic liquid (BAIL) gel has been developed for the synthesis of benzoxazoles from 2-aminophenol and aldehydes under solvent-free conditions acs.orgresearchgate.net. This method provides high yields and allows for easy recovery and reuse of the catalyst acs.org. Another approach uses a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) under sonication, which also offers advantages like solvent-free conditions and short reaction times nih.gov. The direct oxidative amination of benzoxazoles has been achieved using the heterocyclic ionic liquid 1-butylpyridinium iodide as a recyclable catalyst at room temperature researchgate.net.

| Ionic Liquid Catalyst | Reactants | Conditions | Yield | Key Features | Reference |

| Brønsted acidic IL gel (BAIL gel) | 2-Aminophenol, Aldehyde | Solvent-free, 130°C, 5 h | up to 98% | Reusable catalyst, high yield | acs.orgresearchgate.net |

| LAIL@MNP | 2-Aminophenol, Aldehyde | Solvent-free, 70°C, 30 min, sonication | Moderate to high | Magnetic, reusable catalyst | nih.gov |

| 1-Butylpyridinium iodide | Benzoxazole, Amine | Room temperature, 3.5 h | up to 97% | Green catalyst, mild conditions | researchgate.net |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in green chemistry. A metal-free approach for the synthesis of 2-substituted benzoxazoles involves the use of imidazolium chloride as a promoter for the reaction between 2-aminophenols and DMF derivatives mdpi.com. This method is economical and environmentally friendly. Another example is the visible-light-driven aerobic oxidation catalyzed by an organic dye for the synthesis of benzoxazoles, which offers a green alternative to metal-catalyzed oxidation reactions mdpi.com.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions are highly efficient as they combine several steps into a single operation, reducing waste and saving time and resources. The synthesis of 2-substituted benzoxazoles can be achieved in a one-pot fashion from carboxylic acids and 2-aminophenol using methanesulfonic acid as a catalyst researchgate.net. This method is compatible with a variety of functional groups, including nitro groups researchgate.net.

A microwave-assisted one-pot synthesis from nitrophenol and carboxylic acids has also been developed, which involves an initial reduction of the nitro group followed by cyclization researchgate.net. Furthermore, a one-pot synthesis of 2-arylated and 2-alkylated benzoxazoles from 2-aminophenols and thioamides promoted by triphenylbismuth dichloride has been reported, proceeding under mild conditions beilstein-journals.org. These one-pot strategies are well-suited for the efficient production of this compound.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a specialized heterocyclic compound, necessitates a meticulous optimization of reaction parameters to ensure high efficiency, purity, and yield. The primary synthetic route involves the condensation and subsequent cyclization of 2-amino-5-nitrophenol with a carboxylic acid derivative, in this case, a derivative of valeric acid to provide the butyl group at the 2-position. Research into the synthesis of analogous 2-substituted and 6-nitro-1,3-benzoxazoles provides a framework for understanding the critical factors that influence the reaction outcome. These factors typically include the choice of catalyst, solvent, base, reaction temperature, and time.

Detailed investigations into benzoxazole synthesis reveal that a systematic approach to optimizing these conditions is crucial. For instance, the synthesis of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole was successfully achieved by reacting 2-amino-5-nitrophenol with toluic acid in polyphosphoric acid (PPA) at 150°C, resulting in a 69% yield. nih.gov PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization. This provides a strong starting point for the synthesis of the 2-butyl analogue.

Further optimization studies on related benzoxazoles have explored a variety of catalysts, solvents, and bases to improve yields and reaction efficiency. The screening of these components is a standard practice to identify the most effective combination for a specific set of substrates.

Catalyst and Solvent Screening

The choice of catalyst and solvent system is paramount in driving the reaction towards completion and maximizing the yield. While polyphosphoric acid is a classic and effective medium, modern synthetic methods often explore other catalysts for milder conditions and easier workup procedures. Studies on the synthesis of benzoxazole-substituted esters have shown that even in the absence of a metal catalyst, the reaction can proceed efficiently with the right solvent and base combination. researchgate.net For example, when Dimethylformamide (DMF) was used as the solvent, a significant improvement in yield was observed compared to other solvents like ethanol (EtOH), Dichloromethane (DCM), or Acetonitrile (MeCN). researchgate.net

Brønsted acidic ionic liquids (BAILs) have also emerged as efficient and recyclable catalysts for benzoxazole synthesis under solvent-free conditions. acs.org The use of a BAIL gel catalyst at 130°C can produce high yields, although reactions involving 2-amino-4-nitrophenol, a substrate with a strongly electron-withdrawing group similar to the precursor for this compound, have shown lower reactivity and required longer reaction times. acs.org

The following table illustrates a typical screening process for catalysts and solvents, based on findings for related benzoxazole syntheses. researchgate.net

Table 1: Effect of Catalyst and Solvent on a Model Benzoxazole Synthesis

| Entry | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | CuI (10) | EtOH | 19 |

| 2 | CuCl (10) | EtOH | 15 |

| 3 | Cu(OAc)₂ (10) | EtOH | 12 |

| 4 | FeCl₃ (10) | EtOH | <10 |

| 5 | CuI (10) | DMF | 72 |

This table is representative of optimization studies on related benzoxazole syntheses. Data adapted from a study on benzoxazole-substituted esters. researchgate.net

Influence of Base and Temperature

The selection of an appropriate base and the control of reaction temperature are critical for optimizing the synthesis. In many procedures, an organic base like triethylamine (Et₃N) is employed to facilitate the reaction. researchgate.net The optimization process involves screening various organic and inorganic bases to find the most suitable one. For instance, in a model reaction, triethylamine was found to be superior to other bases like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), DIPEA (N,N-Diisopropylethylamine), and inorganic bases such as potassium carbonate (K₂CO₃). researchgate.net

Reaction temperature is another key variable. A systematic study of temperature effects revealed that for a specific base and solvent system, there is an optimal temperature that maximizes the yield. In one such study, the yield increased as the temperature was raised from 40 °C to 80 °C, but then decreased at 100 °C, indicating that 80 °C was the optimal temperature. researchgate.net

The data below, derived from research on similar compounds, demonstrates the impact of base and temperature on the reaction yield. researchgate.net

Table 2: Optimization of Base and Temperature

| Entry | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Et₃N | 80 | 75 |

| 2 | DBU | 80 | 68 |

| 3 | DIPEA | 80 | 55 |

| 4 | K₂CO₃ | 80 | 41 |

| 5 | Et₃N | 40 | 32 |

| 6 | Et₃N | 60 | 58 |

This table is illustrative of optimization strategies for benzoxazole synthesis. Data is based on a study on benzoxazole-substituted esters. researchgate.net

These findings underscore the importance of a multi-parameter optimization approach. For the synthesis of this compound, researchers would likely start with conditions known to be effective for similar structures, such as using polyphosphoric acid, and then proceed to screen various catalysts, solvents, bases, and temperatures to refine the process and achieve the highest possible yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

The protons of the butyl group would exhibit characteristic aliphatic signals, typically in the upfield region of the spectrum (δ 0.9-3.0 ppm). The terminal methyl (CH₃) group would appear as a triplet, while the adjacent methylene (B1212753) (CH₂) groups would present as complex multiplets due to spin-spin coupling. The methylene group directly attached to the C2 position of the benzoxazole ring would be the most deshielded of the butyl chain protons due to the inductive effect of the heteroatoms.

The aromatic protons on the 6-nitro-substituted ring system are expected in the downfield region (δ 7.5-8.5 ppm). The nitro group (NO₂) is a strong electron-withdrawing group, which deshields the aromatic protons, shifting them to higher chemical shift values. The specific coupling patterns (doublets, doublet of doublets) would depend on the relative positions of the protons on the benzene ring. For example, in a related compound, 2-(3-chloro-6-nitrophenyl)-benzoxazole, the aromatic protons are observed in the downfield region. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Butyl-CH₃ | ~0.9 | Triplet (t) |

| Butyl-CH₂ (2 positions) | ~1.3-1.8 | Multiplet (m) |

| Butyl-CH₂ (α to ring) | ~2.9 | Triplet (t) |

| Aromatic-H | ~7.8-8.5 | Multiplets (m) |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from analogous compounds, as direct experimental data for this compound was not found in the searched literature.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, the carbon atoms of the butyl chain would appear in the aliphatic region (δ 10-40 ppm). The carbon atom at the C2 position of the benzoxazole ring, to which the butyl group is attached, is expected to be significantly downfield (δ ~160-170 ppm) due to its position between two heteroatoms (N and O). The aromatic carbons would resonate in the region of δ 110-155 ppm. The carbon atom bearing the nitro group (C6) would be deshielded, while the other aromatic carbons would show shifts dependent on their position relative to the substituents and the fused ring system. Data from related structures, such as various substituted 2-phenyl-benzoxazoles, supports these predicted ranges. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~14 |

| Butyl-CH₂ (2 positions) | ~22-30 |

| Butyl-CH₂ (α to ring) | ~35 |

| Aromatic-C | ~110-140 |

| C-NO₂ | ~145 |

| C-O | ~150 |

| C=N (C2) | ~165 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from analogous compounds, as direct experimental data for this compound was not found in the searched literature.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable.

Correlation SpectroscopY (COSY) would be used to establish the spin-spin coupling network between protons. Cross-peaks in the COSY spectrum would confirm the connectivity within the butyl chain (e.g., correlations between the terminal CH₃ and the adjacent CH₂, and between the different CH₂ groups). It would also reveal the coupling between adjacent aromatic protons on the benzoxazole ring system.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons, which is crucial for confirming the regiochemistry and stereochemistry. For this compound, a NOESY experiment would show cross-peaks between the protons of the butyl group (specifically the α-CH₂) and the aromatic protons on the benzoxazole ring, confirming their close spatial relationship. This is particularly useful for distinguishing between possible isomers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands.

The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-H stretching vibrations of the butyl group's CH₂ and CH₃ groups would appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The benzoxazole ring itself has several characteristic vibrations. The C=N stretching vibration is expected around 1630-1680 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring typically appear in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1070 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. For a related compound, 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone, characteristic IR bands were observed at 1672 cm⁻¹ and 1543 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050-3150 |

| Aliphatic C-H Stretch | ~2850-2960 |

| C=N Stretch (Benzoxazole) | ~1630-1680 |

| Aromatic C=C Stretch | ~1450-1600 |

| NO₂ Asymmetric Stretch | ~1500-1560 |

| NO₂ Symmetric Stretch | ~1300-1370 |

| C-O-C Asymmetric Stretch | ~1200-1270 |

| C-O-C Symmetric Stretch | ~1020-1070 |

Note: The data in this table is predicted based on general principles of FT-IR spectroscopy and data from analogous compounds, as direct experimental data for this compound was not found in the searched literature.

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.

The symmetric stretching vibration of the nitro group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong in Raman spectra and would provide further confirmation of the benzoxazole core structure. For instance, the Raman spectrum of the related 6-nitro-1,3-benzoxazol-2(3H)-one shows distinct signals that can be used for comparative purposes. nih.gov The C-H stretching vibrations of the butyl group and the aromatic ring would also be observable.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₁₂N₂O₃, Molecular Weight: 220.22 g/mol ), the molecular ion peak ([M]⁺˙) would be expected at an m/z of 220. nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For C₁₁H₁₂N₂O₃, the expected exact mass would be approximately 220.0848, distinguishing it from other compounds with the same nominal mass.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer can be predicted based on the fragmentation patterns of aromatic nitro compounds and alkyl-substituted heterocycles. youtube.commiamioh.edu The presence of the butyl group would likely lead to characteristic losses of alkyl fragments. Key fragmentation pathways are hypothesized to include:

Loss of the Butyl Group: A prominent fragmentation pathway would be the cleavage of the C-C bond between the butyl group and the benzoxazole ring, leading to the loss of a butyl radical (•C₄H₉, 57 Da) or butene (C₄H₈, 56 Da) via McLafferty rearrangement, resulting in a significant peak at m/z 163 or 164, respectively.

Fragmentation of the Nitro Group: Aromatic nitro compounds characteristically show peaks corresponding to the loss of •NO (30 Da) and •NO₂ (46 Da). youtube.com This would lead to fragments at m/z 190 and 174. The loss of an oxygen atom to form an [M-O]⁺˙ ion at m/z 204 is also a possibility.

Cleavage of the Benzoxazole Ring: The stable benzoxazole ring system may also undergo characteristic fragmentation, although this would likely produce lower intensity fragments compared to the loss of the substituents.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment Ion | Description |

|---|---|---|

| 220 | [C₁₁H₁₂N₂O₃]⁺˙ | Molecular Ion |

| 204 | [C₁₁H₁₂N₂O₂]⁺˙ | Loss of an Oxygen atom |

| 190 | [C₁₁H₁₂N₂O]⁺˙ | Loss of •NO radical |

| 174 | [C₁₁H₁₂N₂]⁺˙ | Loss of •NO₂ radical |

This table is predictive and based on the fragmentation patterns of analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitro-substituted benzoxazole chromophore.

The spectrum is anticipated to exhibit multiple absorption bands characteristic of nitroaromatic compounds. nih.govresearchgate.net These typically include:

π → π* Transitions: Strong absorption bands are expected at shorter wavelengths (likely in the 250-300 nm range), corresponding to π → π* transitions within the conjugated aromatic system of the benzoxazole ring. nih.gov The presence of the nitro group, a powerful auxochrome, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzoxazole.

n → π* Transitions: A weaker absorption band is predicted at a longer wavelength (around 350 nm), which can be attributed to the n → π* transition of the nitro group. nih.gov The lone pair of electrons on the oxygen atoms of the nitro group can be excited into the π* orbital of the aromatic ring. The position and intensity of this band can be sensitive to the solvent polarity.

Studies on other substituted benzoxazoles have shown that the position of the absorption maxima can be influenced by the nature and position of the substituents on the benzoxazole ring. nih.gov

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax | Electronic Transition | Associated Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~250-300 nm | π → π* | Benzoxazole ring | High (~10,000 M⁻¹cm⁻¹) |

This table is predictive and based on the UV-Vis spectra of structurally similar nitroaromatic and benzoxazole compounds. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, XRD would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structures of other benzoxazole derivatives, several structural features can be anticipated: nih.gov

Planarity: The benzoxazole ring system is expected to be essentially planar.

Conformation of the Butyl Group: The butyl chain will likely adopt a staggered conformation to minimize steric strain. The torsion angles between the butyl group and the benzoxazole ring will be a key conformational parameter.

Intermolecular Interactions: In the crystal lattice, π-π stacking interactions between the planar benzoxazole rings of adjacent molecules are likely to be a significant packing force. Additionally, the nitro group can participate in dipole-dipole interactions and potentially weak C-H···O hydrogen bonds with neighboring molecules, further stabilizing the crystal structure.

While a full set of crystallographic data can only be obtained experimentally, a hypothetical set of parameters based on related structures is presented below.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~11.5 |

| c (Å) | ~13.5 |

| β (°) | ~108 |

| Volume (ų) | ~1300 |

This table presents hypothetical data based on the crystallographic information of analogous molecules and is intended for illustrative purposes only.

Computational and Theoretical Investigations of 2 Butyl 6 Nitro 1,3 Benzoxazole

Molecular Structure and Geometry Optimization

The optimization of the molecular structure of 2-butyl-6-nitro-1,3-benzoxazole is a fundamental step in its theoretical investigation. This process aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach has been successfully applied to a variety of benzoxazole (B165842) derivatives to model their molecular structures and electronic properties.

The application of DFT to this compound would involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations. The choice of functional is critical as it approximates the exchange-correlation energy, a key component of the total energy. Common functionals used for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has been shown to provide a good balance between accuracy and computational cost for many systems.

The basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set affects the accuracy of the DFT calculation. Larger basis sets provide a more accurate description of the electron distribution but require more computational resources.

For benzoxazole derivatives, basis sets such as 6-311++G(d,p) have been employed to achieve reliable results for molecular geometry and electronic properties. The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" denotes the addition of diffuse functions, which are important for describing weakly bound electrons, while "(d,p)" indicates the inclusion of polarization functions that allow for more flexibility in the shape of the orbitals. The geometry optimization of this compound would typically be performed using such a basis set to obtain an accurate representation of its molecular structure.

To illustrate the type of data obtained from such calculations, the following table presents optimized geometric parameters for a related compound, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl)propionamido]-benzoxazole, calculated at the B3LYP/6-311++g(d,p) level.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.395 |

| C2-N3 Bond Length (Å) | 1.387 |

| N3-C9 Bond Length (Å) | 1.312 |

| O10-C9 Bond Length (Å) | 1.365 |

| C1-C2-N3 Bond Angle (°) | 108.9 |

| C2-N3-C9 Bond Angle (°) | 104.9 |

Note: The data in this table is for the compound 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl)propionamido]-benzoxazole and is presented for illustrative purposes to show the type of information obtained from geometry optimization calculations.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity, spectroscopic properties, and potential applications. Computational methods provide a detailed picture of the distribution of electrons within the molecule and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital with the highest energy that is occupied by electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the orbital with the lowest energy that is unoccupied and is related to the ability of a molecule to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the benzoxazole ring system, which is electron-rich. The presence of the electron-withdrawing nitro group is expected to significantly influence the energy and localization of the LUMO, likely drawing electron density towards it. The butyl group, being an electron-donating alkyl group, will have a smaller effect on the frontier orbitals compared to the nitro group.

The following table shows the calculated HOMO and LUMO energies for a series of benzoxazole derivatives, illustrating the influence of different substituents on these energy levels.

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.62 | -1.35 |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.45 | -1.65 |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.87 | -1.72 |

Note: The data in this table is for different benzoxazole derivatives and is presented to illustrate the typical range of HOMO and LUMO energies for this class of compounds.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap implies higher stability and lower reactivity.

In this compound, the presence of the electron-donating butyl group and the electron-withdrawing nitro group is expected to decrease the HOMO-LUMO gap compared to the unsubstituted benzoxazole. This is because the donor group raises the HOMO energy level, and the acceptor group lowers the LUMO energy level. A smaller energy gap would suggest that this compound is a relatively reactive molecule.

The following table presents the HOMO-LUMO energy gaps for the same series of benzoxazole derivatives.

| Compound | Energy Gap (eV) |

|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | 4.27 |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 3.80 |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 4.15 |

Note: The data in this table is for different benzoxazole derivatives and is presented to illustrate the typical range of HOMO-LUMO energy gaps for this class of compounds.

Intramolecular Charge Transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating and electron-withdrawing groups connected by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor moiety, leading to a charge-separated excited state. This process is fundamental to the photophysical properties of many organic molecules and has implications for their use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

In this compound, the benzoxazole ring system can act as part of the π-bridge, the butyl group as a weak electron donor, and the nitro group as a strong electron acceptor. This "push-pull" arrangement suggests that the molecule may exhibit ICT characteristics. Computational studies can model the electron density distribution in the ground and excited states to confirm and quantify the extent of charge transfer. For instance, in nitroaromatic push-pull chromophores, ICT can occur on an ultrafast timescale, often involving structural rearrangements such as the twisting of the nitro group.

The change in dipole moment between the ground and excited states is a key indicator of ICT. A significant increase in the dipole moment upon excitation is characteristic of a more polar, charge-separated excited state. Theoretical calculations can predict these changes and provide insight into the nature of the excited state.

Reactivity and Selectivity Prediction

Theoretical calculations can predict the most likely sites for chemical reactions and provide a deeper understanding of a molecule's intrinsic reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the charge distribution and allows for the identification of electron-rich and electron-poor regions.

In studies of related benzoxazole derivatives, MEP analysis has been employed to identify the centers most susceptible to interaction with other chemical species. For a molecule like this compound, the MEP surface would be expected to show distinct regions of varying electrostatic potential. The nitro (NO₂) group, being a strong electron-withdrawing group, would create a region of significant negative electrostatic potential (typically colored red or yellow in MEP maps) around its oxygen atoms. This indicates a high electron density and suggests these sites are prone to electrophilic attack.

Conversely, the regions around the hydrogen atoms of the butyl group and the benzoxazole ring would exhibit positive electrostatic potential (typically colored blue), indicating electron-deficient areas. The area around the nitrogen atom in the oxazole (B20620) ring could also show negative potential, making it a potential site for protonation or interaction with electrophiles. Computational studies on other benzoxazole derivatives have effectively used MEP to pinpoint these interactive centers. researchgate.net

Table 1: Predicted Regions of High and Low Electrostatic Potential for this compound based on Analogous Structures

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of the Nitro group | Highly Negative | Susceptible to electrophilic attack |

| Nitrogen atom of the Oxazole ring | Negative | Potential site for protonation/electrophilic interaction |

| Hydrogen atoms of the Benzene (B151609) ring | Positive | Potential sites for nucleophilic attack (less likely) |

| Butyl group | Generally neutral to slightly positive | Primarily involved in steric interactions |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge delocalization, hyperconjugative interactions, and the stability arising from these effects.

In computational studies of similar benzoxazole derivatives, NBO analysis has been used to quantify the stability arising from hyperconjugative interactions. researchgate.net For the title compound, key interactions would likely involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms of the oxazole ring into the antibonding orbitals of the adjacent aromatic ring. Similarly, interactions between the filled π-orbitals of the benzene ring and the antibonding π*-orbitals of the C=N bond and the nitro group would be significant. These interactions are crucial in determining the electronic properties and reactivity of the molecule.

Spectroscopic Property Simulations

Computational methods are widely used to simulate and predict various types of spectra, which can aid in the interpretation of experimental data and the characterization of new compounds.

Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These simulations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved.

For this compound, the UV-Vis spectrum is expected to be influenced by the extended π-conjugated system of the benzoxazole ring and the presence of the nitro group. Studies on other benzoxazole derivatives have shown that these compounds typically exhibit strong absorption in the UV region. scielo.br The electronic transitions are generally of the π → π* and n → π* type. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoxazole.

Computational analyses of nitroaromatic compounds, such as nitrobenzaldehydes, have detailed the nature of these transitions. The spectra are often characterized by weaker n → π* transitions at longer wavelengths and more intense π → π* transitions at shorter wavelengths. researchgate.net For this compound, the primary electronic transitions would likely involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with these orbitals being distributed across the benzoxazole and nitro moieties.

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. This is a powerful tool for assigning vibrational modes to experimentally observed spectral bands.

The predicted vibrational spectrum of this compound would exhibit characteristic frequencies for its functional groups. Computational studies on structurally related molecules like 2-(p-fluorobenzyl)-6-nitrobenzoxazole and other nitroaromatic compounds provide a basis for these predictions. ua.ptslideshare.netscirp.org

Key predicted vibrational modes would include:

N-O stretching: The nitro group would show symmetric and asymmetric stretching vibrations, typically in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. These are often strong bands in the IR spectrum.

C-H stretching: The butyl group would exhibit characteristic aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹. The aromatic C-H stretching of the benzoxazole ring would appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=N stretching: The C=N bond of the oxazole ring would have a characteristic stretching frequency, usually in the 1600-1680 cm⁻¹ region.

Ring vibrations: The benzoxazole ring system would display a series of complex stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).

DFT calculations, often using the B3LYP functional with a suitable basis set, have been shown to provide satisfactory results for predicting the vibrational wavenumbers of such molecules. ua.pt

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Oxazole (C=N) | Stretch | 1600 - 1680 |

| Benzene Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Butyl) | Stretch | 2850 - 3000 |

Molecular Dynamics (MD) Simulations (if applicable to specific interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While MD simulations are most commonly applied to large biological systems or materials, they can be used to investigate specific interactions of smaller molecules, such as their behavior in a solvent or their interaction with a surface or a larger host molecule.

In the context of drug design, a field where benzoxazole derivatives are of interest, MD simulations are crucial for studying the binding of a ligand to its protein target. bcrcp.ac.innih.govresearchgate.net If this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could model its entry into the active site, the stability of the protein-ligand complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding affinity. These simulations provide a dynamic picture that complements the static information obtained from molecular docking.

Reaction Mechanisms and Chemical Reactivity of 2 Butyl 6 Nitro 1,3 Benzoxazole

General Reactivity of Benzoxazole (B165842) Core

The benzoxazole scaffold is a significant heterocyclic structure in organic and medicinal chemistry. researchgate.netresearchgate.net It consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. researchgate.net This fusion creates a bicyclic, planar molecule that serves as a versatile starting material for various synthetic transformations. researchgate.net The reactivity of the benzoxazole core is characterized by its aromatic nature and the presence of heteroatoms, which create distinct sites for electrophilic and nucleophilic attacks.

The benzene portion of the benzoxazole ring system can undergo electrophilic aromatic substitution. The substitution pattern is influenced by the fused oxazole ring, which as a whole, directs incoming electrophiles. Generally, electrophilic attack is less favorable on the benzoxazole system compared to benzene itself due to the electron-withdrawing nature of the heterocyclic part. When such reactions do occur, the positions on the benzene ring are the typical sites of substitution. The precise location of the substitution is further influenced by any other substituents present on the carbocyclic ring.

The benzoxazole ring possesses sites susceptible to nucleophilic attack, primarily due to the presence of the electronegative oxygen and nitrogen atoms and the resulting electron distribution. The C2 position of the oxazole ring is a key site for nucleophilic attack. This is because the carbon atom is bonded to both an oxygen and a nitrogen atom, making it electron-deficient and thus electrophilic. nih.gov Classical synthesis methods for 2-substituted benzoxazoles often involve the nucleophilic attack of an amine on an activated carbonyl group, followed by cyclization. rsc.org In reactions involving pre-formed benzoxazoles, nucleophiles can attack the C2 position, especially if a good leaving group is present.

Influence of the 6-Nitro Substituent on Reactivity

The nitro group (-NO₂) at the 6-position profoundly modifies the chemical reactivity of the benzoxazole core.

The nitro group is a powerful electron-withdrawing group (EWG). fiveable.mevaia.comnumberanalytics.com It exerts its effect through both induction (due to the high electronegativity of the nitrogen and oxygen atoms) and resonance. vaia.comyoutube.com This strong electron withdrawal significantly reduces the electron density of the aromatic benzene ring, a phenomenon known as deactivation. quora.comnumberanalytics.comquora.com The delocalization of electrons from the benzene ring onto the nitro group can be represented by resonance structures, which show the development of partial positive charges on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. quora.comquora.com This reduction in electron density makes the ring less nucleophilic and thus less reactive towards electrophiles. fiveable.mequora.com The presence of the nitro group also enhances the potential for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. numberanalytics.com

| Effect | Description | Consequence for Reactivity |

|---|---|---|

| Inductive Effect | Withdrawal of electron density through the sigma bond due to the high electronegativity of the N and O atoms. vaia.com | Decreases overall electron density of the aromatic ring. |

| Resonance Effect | Delocalization of pi-electrons from the aromatic ring onto the nitro group. fiveable.me | Significantly reduces electron density at ortho and para positions relative to the nitro group. |

| Aromaticity Modulation | Reduces the aromatic character of the benzene ring by pulling electron density away. | Decreases reactivity towards electrophiles and increases susceptibility to nucleophiles. |

Conversely, the powerful electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution. numberanalytics.com This effect is most pronounced at the positions ortho and para to the nitro group, where the group can effectively stabilize the intermediate negative charge through resonance.

Influence of the 2-Butyl Substituent on Reactivity

The butyl group attached to the C2 position of the oxazole ring also influences the molecule's reactivity, primarily through steric and inductive effects.

The butyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This effect would slightly increase the electron density at the C2 position. However, this influence is generally minor compared to the powerful electronic effects of the nitro group on the other side of the molecule.

Steric Hindrance and Electronic Effects

The reactivity of the molecule is a direct consequence of the steric and electronic properties of its substituents. The butyl group at the 2-position and the nitro group at the 6-position exert opposing electronic effects and distinct steric influences.

Electronic Effects: The nitro group is a potent electron-withdrawing group due to its strong resonance (-R) and inductive (-I) effects. This significantly reduces the electron density of the benzene portion of the benzoxazole ring, deactivating it towards electrophilic aromatic substitution. Conversely, it makes the nitro group itself a prime site for nucleophilic attack and, most notably, reduction. The butyl group, an alkyl group, is weakly electron-donating through its inductive effect (+I), which slightly modulates the electron deficiency of the heterocyclic system.

Steric Hindrance: The n-butyl group at position 2 introduces moderate steric bulk. This can influence the approach of reagents to the adjacent nitrogen atom of the oxazole ring, potentially directing the regioselectivity of certain reactions.

Table 1: Summary of Substituent Effects on the Reactivity of 2-Butyl-6-nitro-1,3-benzoxazole

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| n-Butyl | 2 | Weakly Electron-Donating (+I) | Moderate | Modulates heterocycle reactivity; can sterically hinder reactions at the N-3 position. |

| Nitro | 6 | Strongly Electron-Withdrawing (-R, -I) | Minor | Deactivates the benzene ring to electrophilic attack; activates the nitro group for reduction. |

Role in Specific Reaction Pathways

The most significant reaction pathway for this compound and related nitroaromatic compounds is the reduction of the nitro group. This transformation is central to its electrochemical behavior and potential biological activity. The reduction can proceed through several stages, yielding different products depending on the reaction conditions and the reducing agents used. Key products include the corresponding 6-hydroxylamino and 6-amino derivatives.

Elucidation of Specific Reaction Mechanisms Involving this compound

The reduction of the nitro group on the benzoxazole ring is a well-studied process in related nitroaromatic compounds. The mechanism is highly dependent on the pH of the medium and the nature of the electron source (chemical or electrochemical).

In electrochemical reduction, the process typically begins with a single-electron transfer to form a nitro radical anion (R-NO₂•⁻). The fate of this radical anion is pH-dependent.

In aprotic media: The nitro radical anion can be relatively stable.

Electrochemical Reactivity Studies

Electrochemical techniques are paramount for investigating the redox chemistry of nitroaromatic compounds. The biological activity of many such compounds is directly linked to the redox behavior of the nitro group.

Redox Behavior of the Nitro Group

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

In aprotic solvents, the initial step of this reduction can be isolated: a one-electron transfer to form the nitro radical anion.

R-NO₂ + e⁻ ⇌ R-NO₂•⁻

The stability and subsequent reactions of this radical are of significant interest. In some cases, it can undergo dimerization rather than disproportionation.

Cyclic Voltammetry Investigations

Cyclic voltammetry (CV) is the primary technique used to study the electrochemical properties of this compound. Investigations of similar nitrobenzoxazole derivatives reveal key characteristics. rsc.org

In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), a quasi-reversible one-electron wave is typically observed, corresponding to the formation of the nitro radical anion. rsc.org In aqueous buffered solutions, the cyclic voltammogram usually displays a single, prominent, irreversible cathodic peak in the forward scan. This peak corresponds to the multi-electron reduction of the nitro group to the hydroxylamine. The exact peak potential is highly dependent on the pH of the solution, typically shifting to more negative potentials as the pH increases.

Table 2: Typical Cyclic Voltammetry Data for a Nitrobenzoxazole Derivative in Aqueous Media

| Parameter | Typical Value/Observation | Significance |

| Cathodic Peak (Epc) | pH-dependent (e.g., -0.6 to -1.2 V vs. Ag/AgCl) | Potential at which the nitro group is reduced. |

| Anodic Peak | Absent | Indicates the irreversibility of the electrode process. |

| Peak Current vs. Scan Rate (ν) | Linear relationship between ip and ν¹/² | Suggests the process is controlled by diffusion of the analyte to the electrode surface. |

Note: The specific potential values are illustrative and depend on the exact experimental conditions (pH, solvent, electrode material, and scan rate).

Photochemical Reactivity (if applicable)

While many aromatic and heterocyclic compounds, including some benzoxazole derivatives, exhibit rich photochemistry, specific studies detailing the photochemical reactivity of this compound are not prominent in the surveyed literature. Nitroaromatic compounds can undergo photoreduction or other light-induced rearrangements, but dedicated research on this particular molecule is required to establish its specific photochemical pathways.

Excited-State Intramolecular Proton-Transfer (ESIPT) Processes

There is currently no specific research data or detailed findings on the excited-state intramolecular proton-transfer (ESIPT) processes of this compound. ESIPT is a phenomenon observed in certain molecules where a proton is transferred within the molecule upon excitation to a higher electronic state. This process is highly dependent on the molecular structure, including the presence and position of proton-donating and accepting groups, as well as the influence of substituents on the aromatic system. For a benzoxazole derivative to exhibit ESIPT, it would typically require a hydroxyl group or another proton-donating moiety in a position ortho to the oxazole nitrogen. The structure of this compound does not feature such a group, making the classical ESIPT mechanism unlikely.

Photoinduced Charge Transfer Phenomena

Similarly, specific research detailing the photoinduced charge transfer (CT) phenomena in this compound is not available in the current body of scientific literature. Photoinduced charge transfer involves the redistribution of electron density within a molecule upon absorption of light. The presence of the electron-withdrawing nitro group and the electron-donating potential of the benzoxazole system could suggest the possibility of intramolecular charge transfer upon photoexcitation. However, without experimental or computational studies, any discussion of the specific characteristics, such as the nature of the charge transfer state or its dynamics for this compound, would be purely speculative.

Structure Property Relationships Spr of 2 Butyl 6 Nitro 1,3 Benzoxazole and Its Analogs

Methodologies for Structure-Property Relationship Studies

The investigation of structure-property relationships (SPR) for benzoxazole (B165842) derivatives employs a combination of computational and experimental techniques to elucidate how molecular architecture dictates material characteristics.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools used to correlate a compound's chemical structure with its properties. nih.govsigmaaldrich.com For benzoxazole analogs, QSAR studies have been employed to understand how substituents at various positions influence their biological activities by relating molecular descriptors to observed effects. researchgate.net These models help in predicting the properties of new derivatives and guiding synthetic efforts. sigmaaldrich.com

Density Functional Theory (DFT): DFT is a powerful quantum chemical method used to calculate the electronic structure of molecules. ufms.brnih.gov It is widely used to optimize molecular geometries and predict properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and vibrational frequencies (IR spectra). ufms.brnih.gov These calculations provide deep insights into the electronic distribution, reactivity, and spectroscopic signatures of benzoxazole derivatives. ufms.br

Molecular Docking: This computational technique simulates the interaction between a molecule and a target protein or receptor. For benzoxazole analogs, docking studies help in understanding the binding modes and affinities, which is particularly relevant in medicinal chemistry. nih.gov

Experimental Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for validating computational models and understanding solid-state packing.

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy are fundamental for characterizing the structure of newly synthesized compounds. They provide direct evidence of functional groups and the electronic environment within the molecule.

Correlating Molecular Structure with Electronic Properties

The electronic properties of 2-Butyl-6-nitro-1,3-benzoxazole are primarily dictated by the electron-withdrawing nature of the nitro group and the electron-donating, albeit weak, inductive effect of the butyl chain.

The butyl group at the C2 position of the benzoxazole ring primarily influences the molecule's steric and solubility characteristics. Its electronic impact is generally modest compared to conjugated substituents.

Inductive Effect: As an alkyl group, the butyl chain acts as a weak sigma (σ)-donor, slightly increasing the electron density on the adjacent C2 carbon of the benzoxazole ring through an inductive effect.

Solubility and Processability: Longer alkyl chains are known to increase the solubility of organic molecules in nonpolar solvents and can improve the processability of materials derived from them. ufms.br

HOMO-LUMO Gap: Theoretical studies on other heterocyclic systems suggest that increasing the length of a non-conjugated alkyl chain has a minimal effect on the core electronic structure. nih.gov While some studies on conjugated polymers have noted that altering alkyl chain length can subtly affect the HOMO-LUMO energy gap, this is often due to changes in polymer conformation or solid-state packing rather than a direct electronic perturbation of the monomer unit. ufms.br For an isolated molecule like this compound, extending the alkyl chain from methyl to butyl is expected to have a negligible impact on the frontier molecular orbital energies.

The nitro group (-NO₂) at the C6 position is a powerful electron-withdrawing group that profoundly influences the electronic landscape of the entire molecule.

Resonance and Inductive Effects: The -NO₂ group withdraws electron density from the benzene (B151609) ring through both a strong resonance (mesomeric) effect and an inductive effect. This significantly lowers the electron density across the fused benzoxazole ring system.